molecular formula C11H11BFNO4 B577379 3-Fluorophenylboronic acid MIDA ester CAS No. 1313614-50-4

3-Fluorophenylboronic acid MIDA ester

Cat. No.: B577379
CAS No.: 1313614-50-4
M. Wt: 251.02
InChI Key: BEIIVLQOKBPWDE-UHFFFAOYSA-N
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Description

3-Fluorophenylboronic acid MIDA ester, also known as 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a boronic acid derivative. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .

Preparation Methods

The synthesis of 3-Fluorophenylboronic acid MIDA ester typically involves the reaction of 3-fluorophenylboronic acid with N-methyliminodiacetic acid (MIDA). This reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

3-Fluorophenylboronic acid MIDA ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products formed are biaryl or substituted alkenes . The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-Fluorophenylboronic acid MIDA ester is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. Boronic acids, including their esters, are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug delivery systems and other biomedical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.

This compound has the chemical formula C₉H₁₁BFO₂ and is characterized by the presence of a fluorine atom at the meta position of the phenyl ring. This substitution can influence its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reversible Binding : The boronic acid group can form reversible covalent bonds with diols, enabling controlled release of therapeutic agents in response to physiological changes such as pH or glucose levels .
  • Hydrogen Bonding : The presence of fluorine enhances the compound's ability to engage in hydrogen bonding, which may improve its binding affinity to biological targets .
  • Cellular Uptake : Studies have shown that boron-containing compounds can facilitate cellular uptake through interactions with cell membrane components .

Applications in Drug Delivery

This compound is particularly promising in the development of drug delivery systems. Its ability to form hydrogels that respond to glucose levels has been demonstrated, with applications in insulin delivery:

  • Glucose-Responsive Hydrogels : These hydrogels exhibit significant swelling behavior (up to 1856%) upon exposure to glucose, allowing for controlled release of insulin . This property is beneficial for diabetes management.
  • Cytotoxicity Studies : In vitro studies indicate that these hydrogels maintain over 90% cell viability in NIH3T3 cells, suggesting low cytotoxicity and good biocompatibility .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

  • Drug Delivery Efficiency : A study reported a drug loading efficiency of 15.6% for insulin within a glucose-sensitive hydrogel matrix. This system demonstrated a controlled release profile that was dependent on glucose concentration .
  • Cytotoxicity Assessments : In experiments involving various cancer cell lines (e.g., MDA-MB-231), core/shell nanoparticles functionalized with boronic acids showed minimal cytotoxic effects, indicating their potential as safe carriers for anticancer drugs .

Data Table: Biological Activity Summary

Study Compound Application Findings Cell Line
This compoundDrug DeliveryGlucose-responsive hydrogel; 15.6% drug loadingNIH3T3
Boron-functionalized nanoparticlesCancer TherapyNon-cytotoxic; >90% viabilityMDA-MB-231
Hydrogel-based glycopolymerInsulin DeliverySwelling ratio up to 1856%; controlled releaseN/A

Properties

IUPAC Name

2-(3-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIIVLQOKBPWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693630
Record name 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313614-50-4
Record name 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313614-50-4
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